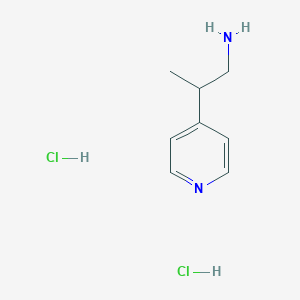
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide, also known as QIMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. QIMB is a small molecule that belongs to the class of imidazole-based compounds and is known for its ability to inhibit the activity of certain enzymes in the body.
Scientific Research Applications
Ethylene Oligomerization Catalysis
N-(quinolin-3-yl)-4-(2-sulfanyl-1H-imidazol-1-yl)benzamide derivatives are used in catalysis, particularly in the synthesis of nickel complexes for ethylene oligomerization. These complexes exhibit high activities in ethylene oligomerization, demonstrating the potential of these compounds in industrial catalysis applications (Wang, Shen, & Sun, 2009).
Novel Anti-fibrosis Drug Candidates
Derivatives of this compound, specifically ALK5 inhibitors, are studied for their potential as anti-fibrosis drugs. These compounds show promise in suppressing renal and hepatic fibrosis and have anti-metastatic effects in certain cancer models (Kim et al., 2008).
Cardiac Electrophysiological Activity
Research has explored N-substituted imidazolylbenzamides for their potential as selective class III agents in cardiac electrophysiology. Some of these compounds show promising activity in vitro, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).
Anticancer Agents
Certain derivatives of this compound are being investigated as novel PI3K inhibitors and anticancer agents. These compounds have shown potent antiproliferative activity in vitro against various human cancer cell lines, indicating their potential as anticancer therapies (Shao et al., 2014).
Antibacterial and Antifungal Activity
Several analogs of this compound have been synthesized and tested for their antimicrobial and antifungal activities. These compounds show significant biological activity against standard strains, highlighting their potential in the development of new antimicrobial agents (ANISETTI & Reddy, 2012).
Synthesis of Novel Complexes
The compound has been used in the synthesis of novel complexes, such as the remote sulfonylation of aminoquinolines. These synthesized derivatives are noted for their improved environmental friendliness and less unpleasant odor compared to previous methods (Xia et al., 2016).
properties
IUPAC Name |
N-quinolin-3-yl-4-(2-sulfanylidene-1H-imidazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(22-15-11-14-3-1-2-4-17(14)21-12-15)13-5-7-16(8-6-13)23-10-9-20-19(23)25/h1-12H,(H,20,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGDWCLLKWRVJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=C(C=C3)N4C=CNC4=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)
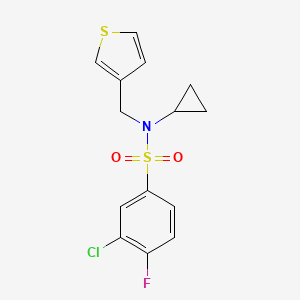
![1-{3-[(4-Chlorophenyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2479545.png)
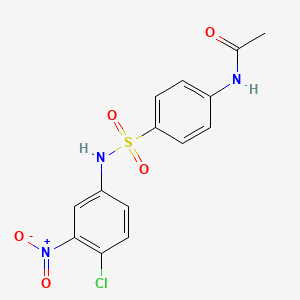
![N-benzyl-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
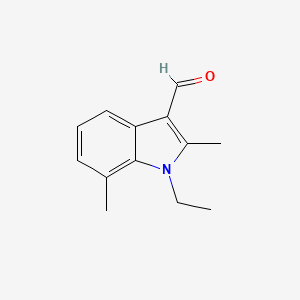
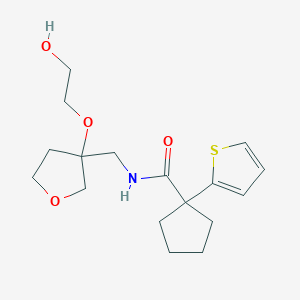
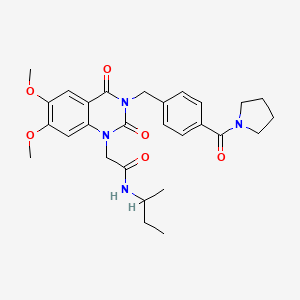
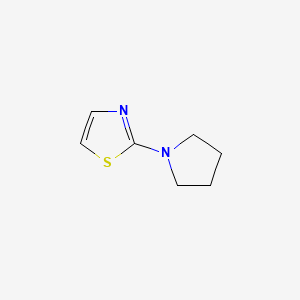
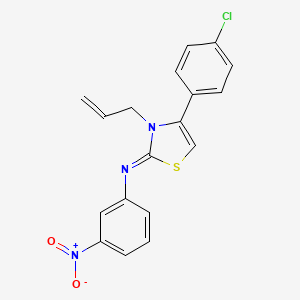

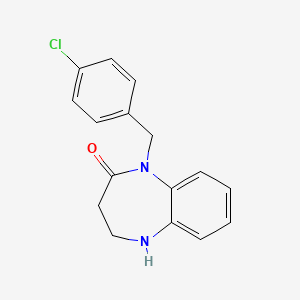
![N-(3-fluorophenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2479563.png)
